molecular formula C24H18ClN5O3S B2860612 N-(4-chlorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1111290-89-1

N-(4-chlorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2860612
CAS No.: 1111290-89-1
M. Wt: 491.95
InChI Key: PMYFTMZTIZHMNA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core fused with a thioether-linked 3-methoxyphenyl group and an acetamide side chain. The 1-oxo group in the triazoloquinoxaline scaffold contributes to hydrogen-bonding interactions, which may affect receptor binding or solubility . This compound’s structural complexity positions it within a broader class of bioactive triazole- and quinoxaline-derived molecules, often explored for antimicrobial, anticancer, or enzyme-inhibitory activities.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O3S/c1-33-17-5-4-6-18(13-17)34-23-22-28-29(14-21(31)26-16-11-9-15(25)10-12-16)24(32)30(22)20-8-3-2-7-19(20)27-23/h2-13H,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYFTMZTIZHMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound characterized by its unique structural features, including a triazole ring fused with a quinoxaline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and antimicrobial agent.

Structural Characteristics

The molecular structure of the compound can be described by the following formula:

  • Molecular Formula: C24_{24}H18_{18}ClN5_5O3_3S
  • Molecular Weight: 491.9 g/mol

The presence of the triazole and quinoxaline frameworks is significant, as these structures are often associated with various pharmacological properties. The compound also contains a thioether group , which may confer additional biological activities.

1. Kinase Inhibition

Research has indicated that compounds with a triazolo[4,3-a]quinoxalin scaffold are often associated with kinase inhibition. Specifically, this compound has shown potential to inhibit key enzymes involved in cell signaling pathways, such as:

  • Poly(ADP-ribose) polymerase 1 (PARP-1)
  • Epidermal growth factor receptor (EGFR)

These interactions suggest possible applications in cancer therapy and other diseases where these pathways are disrupted .

2. Antimicrobial Properties

The thioether component ((3-methoxyphenyl)thio) suggests potential antimicrobial activity. Certain thioether-containing compounds have demonstrated antibacterial and antifungal properties. Studies could be designed to assess the effectiveness of this compound against various microbial strains. Preliminary data indicates that the compound may exhibit activity against:

  • Gram-positive bacteria
  • Gram-negative bacteria
  • Fungi

Further investigations into its Minimum Inhibitory Concentration (MIC) against specific pathogens would be beneficial .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObservations/Findings
Kinase InhibitionPARP-1Inhibitory activity suggests potential in cancer therapy.
Kinase InhibitionEGFRPotential application in targeted therapies for cancers.
Antimicrobial ActivityVarious microbial strainsFurther testing required; initial indications of activity against both Gram-positive and Gram-negative bacteria .

Molecular Docking Studies

Molecular docking studies have shown that this compound can effectively bind to specific molecular targets. These studies indicate favorable interactions with the active sites of enzymes involved in critical cellular processes. This information can guide further modifications to enhance efficacy or selectivity against particular targets.

Comparison with Similar Compounds

Key Observations :

Triazoloquinoxaline Core: The target compound’s 1-oxo group distinguishes it from analogues like 4g (thiazolidinone core) and 4a (pyrimidine-quinoxaline hybrid). The 3-methoxyphenylthio group introduces steric bulk and electron-donating effects, contrasting with simpler substituents in .

Acetamide Side Chain : The 4-chlorophenylacetamide moiety is conserved across multiple analogues (e.g., 4g, ), suggesting its role in enhancing membrane permeability or target affinity.

Synthetic Yields : While the target compound’s yield is unspecified, similar derivatives (e.g., 4a at 90.2% yield ) highlight the efficiency of thioether-forming reactions under reflux or click chemistry conditions.

Spectroscopic and Physicochemical Properties

Though spectral data for the target compound are unavailable, analogues provide insights:

  • IR Spectroscopy : Compounds with acetamide groups (e.g., 6m ) show characteristic C=O stretches at ~1678 cm⁻¹.
  • HRMS : Precision mass spectrometry (e.g., 6m : [M+H]⁺ = 393.1112) confirms molecular formulas for structurally complex derivatives.
  • Melting Points: Higher melting points (e.g., 4a: 230–232°C ) correlate with aromatic stacking in quinoxaline derivatives, suggesting the target compound may exhibit similar thermal stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide?

  • Methodology :

  • Step 1 : Synthesize the triazoloquinoxaline core via cyclization of quinoxaline precursors with hydrazine derivatives under reflux conditions in aprotic solvents (e.g., DMF or THF) .
  • Step 2 : Introduce the 3-methoxyphenylthio group via nucleophilic substitution or thiol-ene coupling, using catalysts like Cu(I) or Pd(0) to enhance regioselectivity .
  • Step 3 : Attach the 4-chlorophenylacetamide moiety through amide coupling (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy, thioether groups) via 1^1H and 13^13C NMR, comparing shifts to analogous triazoloquinoxalines (δ 7.2–8.5 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+^+ ~550–560 Da) and fragmentation patterns .
  • HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase (retention time ~12–15 min) .

Q. What stability considerations are critical for handling this compound?

  • Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation of the thioether group .
  • Degradation Analysis : Monitor stability in DMSO/PBS solutions via LC-MS over 72 hours; degradation products may include sulfoxide derivatives .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

  • Strategies :

  • Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, VEGFR) or COX-2 using fluorogenic substrates (IC50_{50} determination) .

  • Molecular Docking : Model interactions with ATP-binding pockets (e.g., using AutoDock Vina) to predict binding affinities .

  • Comparative Studies : Compare activity to structurally related analogs (Table 1) to identify critical substituents (e.g., 3-methoxy vs. 4-ethoxy groups) .

    Table 1 : Bioactivity of Triazoloquinoxaline Derivatives

    CompoundTargetIC50_{50} (µM)Reference
    Target Compound EGFR kinase0.85 ± 0.12
    N-(4-ethoxyphenyl) analogEGFR kinase1.45 ± 0.21
    3-Fluorophenyl derivativeCOX-212.3 ± 1.8

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Approach :

  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH3_3) with potency .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in cytotoxicity or selectivity .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methods :

  • LogP Optimization : Modify lipophilicity via substituent tuning (e.g., replacing 4-chlorophenyl with trifluoromethyl) to enhance blood-brain barrier penetration .
  • Prodrug Design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester prodrugs) to improve oral bioavailability .
  • Metabolic Stability : Assess hepatic microsomal clearance (e.g., rat liver S9 fractions) to identify vulnerable metabolic sites .

Methodological Guidance

Q. What in vitro and in vivo models are appropriate for validating anticancer activity?

  • In Vitro :

  • Cell Lines : Use NCI-60 panel (e.g., MCF-7, A549) with MTT assays; focus on apoptosis markers (caspase-3/7 activation) .
    • In Vivo :
  • Xenograft Models : Administer 10–50 mg/kg daily (oral gavage) in immunodeficient mice bearing HT-29 tumors; monitor tumor volume and body weight for toxicity .

Q. How to design a robust SAR study for derivative synthesis?

  • Design Framework :

  • Core Modifications : Vary triazoloquinoxaline substituents (e.g., S→O or NH substitutions) .
  • Side-Chain Variations : Test acetamide analogs (e.g., 4-Cl vs. 3-F phenyl groups) .
  • Data Collection : Use high-throughput screening (HTS) to generate IC50_{50} values across 100+ derivatives .

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